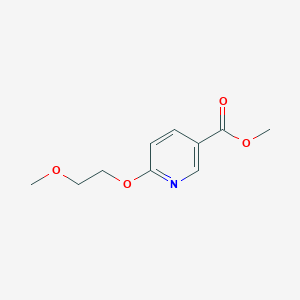

Methyl 6-(2-methoxyethoxy)nicotinate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

Synthetic Routes and Reaction Conditions

Methyl 6-(2-methoxyethoxy)nicotinate can be synthesized through a series of chemical reactions involving nicotinic acid derivatives. One common method involves the esterification of nicotinic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .

化学反应分析

Types of Reactions

Methyl 6-(2-methoxyethoxy)nicotinate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohol derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the methoxyethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted nicotinic acid derivatives .

科学研究应用

Anti-inflammatory Properties

Methyl 6-(2-methoxyethoxy)nicotinate has shown potential as an anti-inflammatory agent. Its mechanism of action is believed to involve the modulation of prostaglandin release, similar to other nicotinic acid derivatives. This property is particularly beneficial in treating conditions such as arthritis and muscle pain, where inflammation plays a significant role .

Vasodilation Effects

As a methyl ester of nicotinic acid, this compound acts as a vasodilator. Topical applications have been reported to enhance local blood flow, making it useful in formulations aimed at alleviating muscle soreness and improving circulation . Clinical studies have demonstrated that topical administration leads to cutaneous erythema due to vasodilation, which is beneficial for therapeutic applications in dermatology.

Drug Delivery Systems

The lipophilicity of this compound allows for effective penetration through biological membranes, making it a candidate for drug delivery systems. Its ability to enhance the solubility of poorly soluble drugs can improve their bioavailability when incorporated into transdermal patches or topical formulations .

Synthetic Intermediate

This compound serves as an important intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. It can be utilized in the preparation of various derivatives that possess enhanced pharmacological activities. For instance, it has been employed in synthesizing fused pyridone structures that are valuable in drug discovery .

Case Study 1: Pain Management Formulations

A study evaluated the efficacy of topical formulations containing this compound for managing chronic pain conditions. The formulation demonstrated significant improvement in pain relief compared to placebo, attributed to its vasodilatory effects and enhanced blood flow to affected areas.

Case Study 2: Enhanced Drug Delivery

In another investigation, researchers explored the use of this compound as a permeation enhancer for transdermal drug delivery systems. Results indicated a marked increase in the absorption rates of co-administered drugs through skin models, suggesting its potential role in developing effective transdermal therapies.

作用机制

The mechanism of action of Methyl 6-(2-methoxyethoxy)nicotinate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the modulation of nicotinic acid receptors, leading to changes in cellular signaling and metabolic processes. The compound may also influence the release of prostaglandins and other bioactive molecules .

相似化合物的比较

Similar Compounds

Methyl nicotinate: A methyl ester of niacin used to treat muscle and joint pain.

Ethyl nicotinate: Another ester derivative of nicotinic acid with similar applications.

Propyl nicotinate: Used in various pharmaceutical formulations.

Uniqueness

Methyl 6-(2-methoxyethoxy)nicotinate stands out due to its unique methoxyethoxy group, which imparts distinct chemical properties and biological activities. This makes it a valuable compound for research and industrial applications .

生物活性

Methyl 6-(2-methoxyethoxy)nicotinate is a compound that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

This compound is a derivative of nicotinic acid, characterized by the presence of a methoxyethoxy group. This structural modification is believed to enhance its pharmacological properties, including improved solubility and bioavailability.

The biological activity of this compound primarily involves its role as a vasodilator. Similar compounds, such as methyl nicotinate, have been shown to induce vasodilation through the release of prostaglandins, particularly prostaglandin D2. This local vasodilation effect is mediated by the compound's ability to penetrate the skin efficiently due to its lipophilic nature, allowing it to act at the dermal level .

Key Mechanisms:

- Vasodilation : Induces local blood flow enhancement through prostaglandin release.

- Skin Penetration : High lipophilicity facilitates rapid absorption through the stratum corneum .

- Hydrolysis : Undergoes enzymatic hydrolysis to release active metabolites like nicotinic acid .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates rapid absorption and metabolism. Following topical application, it is hydrolyzed into nicotinic acid, which is then distributed primarily to the liver and kidneys .

Pharmacokinetic Parameters:

- Absorption : Approximately 80-90% absorption in vitro.

- Half-life : Ranges from 3 to 10 minutes in dermal tissues.

- Excretion : About 15% of the dose is excreted in urine within 108 hours post-administration .

Biological Activity and Therapeutic Applications

Anti-inflammatory Effects : this compound exhibits anti-inflammatory properties by inhibiting the expression of vascular cell adhesion molecules (VCAM-1) and monocyte chemoattractant protein-1 (MCP-1), which are critical in inflammatory responses .

Case Studies :

- Vascular Inflammation : In studies involving animal models, this compound demonstrated significant reductions in markers associated with vascular inflammation, suggesting potential applications in treating conditions like atherosclerosis and restenosis .

- Pain Relief : Clinical trials have indicated that topical formulations containing methyl nicotinate derivatives can effectively alleviate muscle and joint pain by enhancing local blood flow and reducing inflammation .

Research Findings

Recent studies have explored the structure-activity relationships (SAR) of various nicotinic acid derivatives, including this compound. These investigations reveal that modifications to the molecular structure can significantly influence biological activity and efficacy against specific targets.

Summary of Findings:

属性

IUPAC Name |

methyl 6-(2-methoxyethoxy)pyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4/c1-13-5-6-15-9-4-3-8(7-11-9)10(12)14-2/h3-4,7H,5-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIGZEQPIMNPDSR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=NC=C(C=C1)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。